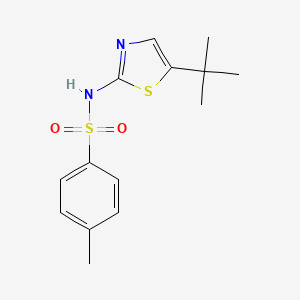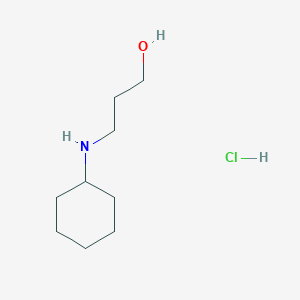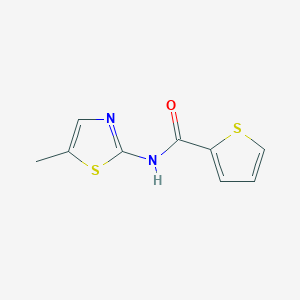
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide, also known as MTTC, is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTTC is a member of the thiazole family of compounds and has been shown to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Wissenschaftliche Forschungsanwendungen
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research is in the field of anti-cancer therapy. Studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of novel anti-cancer drugs. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and anti-microbial properties, which could be useful in the treatment of a range of diseases.
Wirkmechanismus
The exact mechanism of action of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is not yet fully understood. However, studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the activity of certain enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have shown that N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide inhibits the growth of cancer cells, reduces inflammation, and has anti-microbial activity. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to modulate the immune response and inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is its potential as a novel anti-cancer drug. Additionally, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide has been shown to possess anti-inflammatory and anti-microbial properties, which could be useful in the treatment of a range of diseases. However, there are also limitations to the use of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide in lab experiments. For example, the exact mechanism of action of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide is not yet fully understood, and more research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide. One area of interest is the development of novel anti-cancer drugs based on the structure of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide. Additionally, more research is needed to determine the safety and efficacy of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide in humans. Other potential future directions include investigating the anti-inflammatory and anti-microbial properties of N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide, as well as its potential use in the treatment of other diseases such as autoimmune disorders.
Synthesemethoden
N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with 5-methylthiazole-2-amine in the presence of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting intermediate is then treated with thionyl chloride to form the final product, N-(5-Methylthiazole-2-yl)-2-thiophenecarboxamide.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c1-6-5-10-9(14-6)11-8(12)7-3-2-4-13-7/h2-5H,1H3,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJXKXFGRRAOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49673742 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(5-methyl-1,3-thiazol-2-yl)thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)

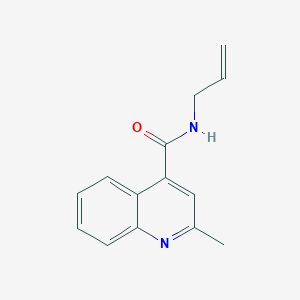
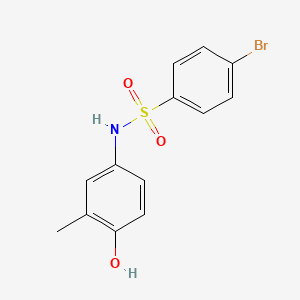
![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![2-[3-(4-Ethylpiperazin-1-yl)propylsulfanyl]-1,3-benzothiazole](/img/structure/B7463720.png)
![N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)pyridine-4-carboxamide](/img/structure/B7463729.png)
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)
![2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)

